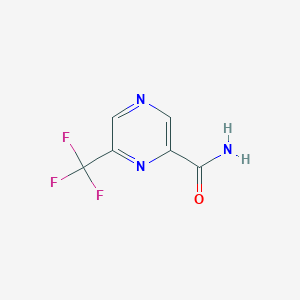
6-(Trifluoromethyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyrazine-2-carboxamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a carboxamide functional group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)pyrazine-2-carboxamide typically involves the reaction of 3-chloro-2-pyrazine carboxylic acid ester with a trifluoromethylation reagent. This reaction yields 3-(trifluoromethyl)pyrazine-2-carboxylic acid, which is then converted to the carboxamide derivative through a condensation reaction with appropriate amines .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The key intermediate, 3-(trifluoromethyl)pyrazine-2-carboxylic acid, is synthesized in bulk and then subjected to further reactions to produce the desired carboxamide. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)pyrazine-2-carboxamide has been widely studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of novel agrochemicals, particularly fungicides.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, as a succinate dehydrogenase inhibitor (SDHI), it disrupts the mitochondrial electron transport chain in fungi, leading to cell death. This mechanism is crucial for its fungicidal activity .
Comparison with Similar Compounds
Pyrazinamide: An antitubercular agent with a similar pyrazine core.
Penthiopyrad: Another SDHI fungicide with a different substituent pattern.
Bixafen: A fungicide with a similar mode of action but different chemical structure.
Uniqueness: 6-(Trifluoromethyl)pyrazine-2-carboxamide stands out due to its high fungicidal activity and broad-spectrum efficacy against various plant pathogens. Its unique trifluoromethyl group enhances its biological activity and stability compared to other similar compounds .
Biological Activity
6-(Trifluoromethyl)pyrazine-2-carboxamide is a chemical compound notable for its structural features, including a trifluoromethyl group and a carboxamide functional group attached to a pyrazine ring. This compound has garnered attention in various fields, particularly in agriculture and medicinal chemistry, due to its promising biological activities.
- Molecular Formula : C7H6F3N3O
- Molecular Weight : Approximately 192.10 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as a fungicide and an antimycobacterial agent .
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been particularly effective against various fungal pathogens, demonstrating potential applications in agricultural pest management. For example, related compounds have shown enhanced activity against wheat brown rust and barley powdery mildew, with some derivatives exhibiting over tenfold increased efficacy compared to other fungicides .
Antimycobacterial Activity
In addition to its antifungal properties, this compound has been evaluated for its antimycobacterial activity. Studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, which is critical given the rising incidence of drug-resistant tuberculosis. Compounds derived from pyrazine structures have been reported to have MIC values significantly lower than standard treatments .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes and metabolic pathways in fungi and bacteria. For instance, it may inhibit enzymes critical for fungal metabolism, thereby enhancing its fungicidal efficacy .
Comparative Analysis of Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
| Compound Name | CAS Number | Similarity Index | Biological Activity |
|---|---|---|---|
| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | 1060812-74-9 | 0.72 | Antifungal |
| 5-Aminopyrazine-2-carboxylic acid | 40155-43-9 | 0.64 | Antimycobacterial |
| Methyl 3-(trifluoromethyl)picolinate | 588702-69-6 | 0.65 | Antimicrobial |
Case Studies
- Fungicidal Efficacy : A study demonstrated that the trifluoromethyl group significantly enhances the fungicidal activity of pyrazine derivatives against common agricultural pathogens. The compound was found to be effective at concentrations that were substantially lower than those required for traditional fungicides .
- Antitubercular Activity : In vitro studies highlighted that certain derivatives of pyrazine carboxamides exhibited superior activity against Mycobacterium tuberculosis, with some showing MIC values as low as ≤2 μg/mL, compared to the standard drug pyrazinamide (PZA), which has an MIC of ≥8 μg/mL .
Properties
Molecular Formula |
C6H4F3N3O |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H4F3N3O/c7-6(8,9)4-2-11-1-3(12-4)5(10)13/h1-2H,(H2,10,13) |
InChI Key |
NFRSYMIEXYAJSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















